[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene
Overview
Description
[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene, also known as 4-BDBM, is a chemical compound that is widely used in scientific research. It is a versatile compound because of its wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. In
Scientific Research Applications
Synthesis of Photoactive Materials
The compound [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene can be utilized in the synthesis of photoactive materials. These materials are capable of changing their properties in response to light exposure. For instance, they can be used to create molecular switches that alter their configuration upon irradiation with light of specific wavelengths . This has potential applications in the development of advanced sensors and data storage technologies.
Development of Photomechanical Crystals
Photomechanical crystals undergo mechanical motions such as twisting or bending when exposed to light. The subject compound could be incorporated into such crystals to convert photochemical energy into mechanical energy. This application is particularly relevant in the field of robotics and the creation of light-responsive smart materials .
Photochromic Solid-State Materials
In the realm of photochromic materials, which change color upon exposure to light, [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene could play a crucial role. These materials have applications in creating visual displays and security features for anti-counterfeiting measures .
Drug Delivery Systems
The compound’s ability to respond to light can be harnessed in designing drug delivery systems. By incorporating it into the molecular structure of a drug carrier, it could allow for the controlled release of medication in response to light, enabling targeted therapy .
Molecular Electronics
Molecular electronics is an area where the electrical properties of molecules are exploited to create electronic components. [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene could be used to fabricate components that can be switched on and off with light, contributing to the miniaturization of electronic devices .
Synthesis of Complex Organic Molecules
This compound can serve as a building block in the synthesis of complex organic molecules. Its bromine atom can act as a reactive site for further chemical transformations, making it a valuable intermediate in organic synthesis .
properties
IUPAC Name |
(4-bromo-3,3-dimethylbutoxy)methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-13(2,11-14)8-9-15-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDIGIXJBRDSBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOCC1=CC=CC=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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